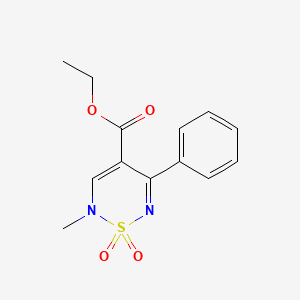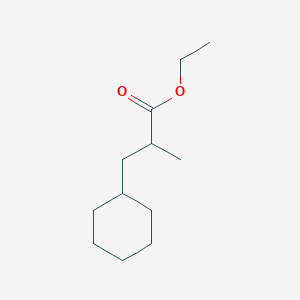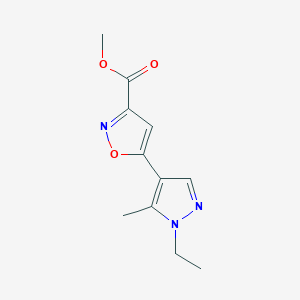
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Pharmacological Properties
3-Benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to a class of quinazoline derivatives which have been explored for their pharmacological properties. These compounds have shown potential as diuretic and antihypertensive agents, as observed in a study that synthesized a series of such derivatives and evaluated their activities in rats (Rahman et al., 2014).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus in scientific research. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones were prepared under specific conditions, and their potential cytotoxicity was evaluated, indicating significant anticancer activity for certain compounds (Nowak et al., 2015).
Antimicrobial and Docking Studies
These compounds have also been studied for their antimicrobial properties. A study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and subjected them to biological evaluation and molecular docking studies, showing significant results (Talupur et al., 2021).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in various fields. A study focused on the crystal structure of a new quinazolinone compound, providing insights into its two-dimensional network structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).
Antitumor and Antibacterial Agents
Quinazoline derivatives have been synthesized as potential inhibitors of thymidylate synthase, showcasing their role as antitumor and antibacterial agents. These compounds were evaluated against various human and bacterial enzymes, highlighting their significance in medical research (Gangjee et al., 1996).
Optoelectronic Materials
Research has extended into the application of quinazoline derivatives in optoelectronic materials. A review reported on luminescent small molecules and chelate compounds including a quinazoline ring, emphasizing their application in photo- and electroluminescence, highlighting their potential in creating novel optoelectronic materials (Lipunova et al., 2018).
Antiviral Activities
The antiviral properties of quinazoline derivatives have been a subject of study as well. Novel quinazolin-4(3H)-ones synthesized by a microwave technique were evaluated for their antiviral activity against various viruses, demonstrating their potential as antiviral agents (Selvam et al., 2007).
Anti-HIV Integrase Evaluation
Some 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been designed and synthesized for evaluating their inhibitory activity against HIV integrase, underlining the therapeutic potential of these compounds in HIV treatment (Xu et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-phenoxyaniline with benzaldehyde to form 4-phenoxybenzylideneaniline. This intermediate is then reacted with 2-mercaptoquinazoline to form the desired product.", "Starting Materials": [ "4-phenoxyaniline", "benzaldehyde", "2-mercaptoquinazoline" ], "Reaction": [ "Step 1: Condensation of 4-phenoxyaniline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 4-phenoxybenzylideneaniline.", "Step 2: Reaction of 4-phenoxybenzylideneaniline with 2-mercaptoquinazoline in the presence of a base such as potassium carbonate to form 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
403719-90-4 |
Nom du produit |
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C28H21N3O3S |
Poids moléculaire |
479.55 |
Nom IUPAC |
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C28H21N3O3S/c32-26(29-21-12-14-23(15-13-21)34-22-9-5-2-6-10-22)20-11-16-24-25(17-20)30-28(35)31(27(24)33)18-19-7-3-1-4-8-19/h1-17H,18H2,(H,29,32)(H,30,35) |
Clé InChI |
LCSSLJOHHZUPMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)

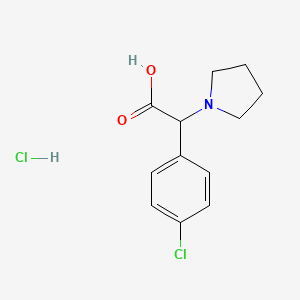
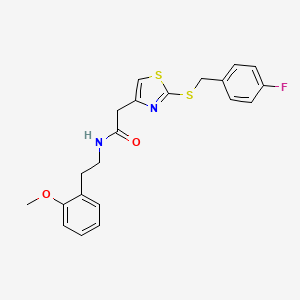
![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)
![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)
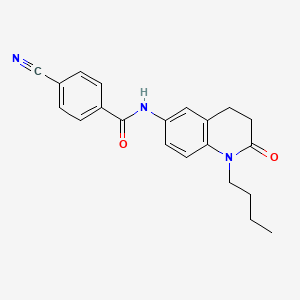
![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)
